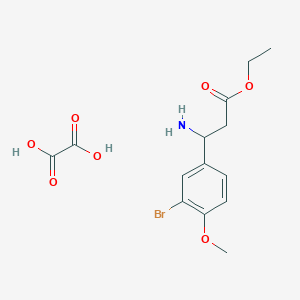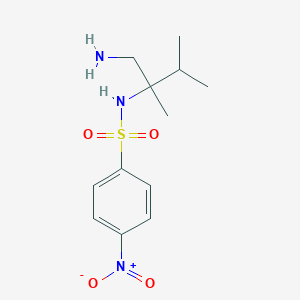
N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide is a complex organic compound that features a combination of an amino group, a nitro group, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the nitration of benzene to introduce the nitro group, followed by sulfonation to add the sulfonamide group. The amino group is then introduced through a series of reactions involving amination of the intermediate compounds. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.
化学反応の分析
Types of Reactions
N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(1-Amino-2,3-dimethylbutan-2-yl)-4-aminobenzene-1-sulfonamide.
科学的研究の応用
N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the nitro and sulfonamide groups may participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(1-Amino-2,3-dimethylbutan-2-yl)benzenesulfonamide
- N-(1-Amino-2,3-dimethylbutan-2-yl)furan-2-sulfonamide
- (1-amino-2,3-dimethylbutan-2-yl)(butyl)ethylamine
Uniqueness
N-(1-Amino-2,3-dimethylbutan-2-yl)-4-nitrobenzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
特性
分子式 |
C12H19N3O4S |
|---|---|
分子量 |
301.36 g/mol |
IUPAC名 |
N-(1-amino-2,3-dimethylbutan-2-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H19N3O4S/c1-9(2)12(3,8-13)14-20(18,19)11-6-4-10(5-7-11)15(16)17/h4-7,9,14H,8,13H2,1-3H3 |
InChIキー |
RWQIAHLJICULPZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


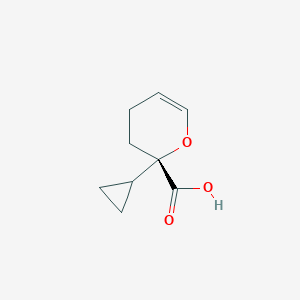


![[2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13083069.png)
![(1R,2S)-2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid](/img/structure/B13083074.png)
![3-hydroxy-4-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[g]chromene-5,10-dione](/img/structure/B13083075.png)
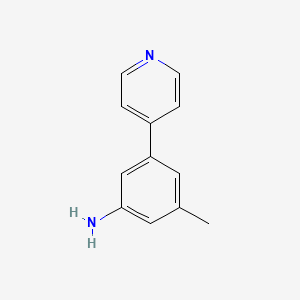
![4'-([1,1'-Biphenyl]-4-ylmethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13083088.png)
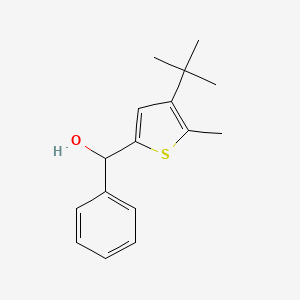

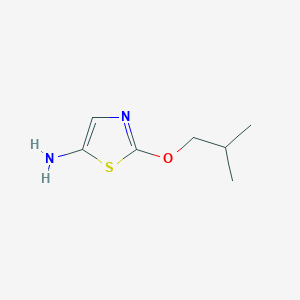
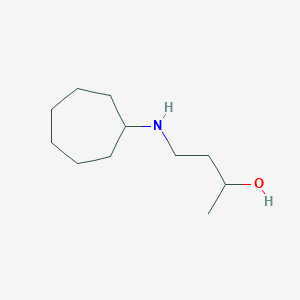
![2-amino-N-ethyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B13083126.png)
